

Physical properties of N-Boc-cyclopropylamine (melting point, boiling point)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Boc-Cyclopropylamine**

Cat. No.: **B144350**

[Get Quote](#)

Physical Properties of N-Boc-cyclopropylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of **N-Boc-cyclopropylamine** (tert-butyl N-cyclopropylcarbamate), a crucial building block in medicinal chemistry and organic synthesis. The information presented herein is intended to support laboratory research and development activities by providing reliable data and standardized experimental protocols.

Core Physical Properties

N-Boc-cyclopropylamine is a white to off-white solid at room temperature. Its fundamental physical characteristics, the melting and boiling points, are critical parameters for its purification, handling, and reaction setup.

Data Presentation

The experimentally determined physical properties of **N-Boc-cyclopropylamine** are summarized in the table below for quick reference.

Physical Property	Value	Conditions
Melting Point	54 - 55 °C	Not Specified
Boiling Point	228.6 ± 7.0 °C	760 mmHg

Experimental Protocols

While the specific experimental reports for the determination of the physical properties of **N-Boc-cyclopropylamine** are not publicly detailed, the following are standardized and widely accepted laboratory protocols for determining the melting and boiling points of a solid organic compound.

Determination of Melting Point

The melting point of **N-Boc-cyclopropylamine** can be accurately determined using the capillary method with a calibrated melting point apparatus.

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (sealed at one end)
- **N-Boc-cyclopropylamine** sample, finely powdered
- Spatula
- Thermometer (calibrated)

Procedure:

- A small amount of the finely powdered **N-Boc-cyclopropylamine** is introduced into the open end of a glass capillary tube.
- The tube is gently tapped on a hard surface to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

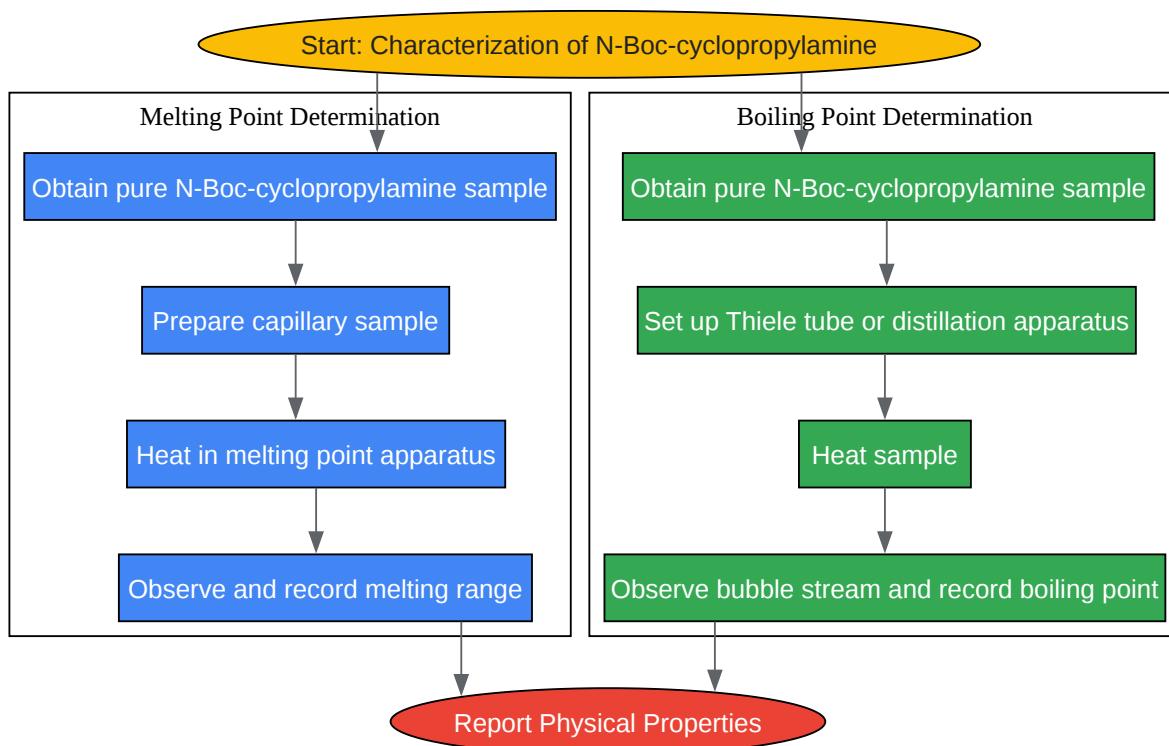
- The filled capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer.
- The apparatus is heated at a rapid rate initially to quickly approach the expected melting point.
- When the temperature is approximately 15-20 °C below the anticipated melting point, the heating rate is reduced to 1-2 °C per minute to ensure thermal equilibrium.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire solid has transitioned into a clear liquid is recorded as the end of the melting range.
- The process is repeated with a fresh sample to ensure accuracy and reproducibility.

Determination of Boiling Point

For a high-boiling point solid like **N-Boc-cyclopropylamine**, the boiling point is typically determined at a specific pressure, as it is a liquid at the boiling temperature. A common method involves distillation or the use of a Thiele tube.

Apparatus and Materials:

- Thiele tube or a small-scale distillation apparatus
- Heat-resistant oil (e.g., mineral oil or silicone oil)
- Small test tube
- Capillary tube (sealed at one end)
- **N-Boc-cyclopropylamine** sample
- Thermometer (calibrated)
- Heating source (e.g., Bunsen burner or heating mantle)


- Stand and clamps

Procedure:

- A small amount of **N-Boc-cyclopropylamine** (enough to cover the bulb of the thermometer) is placed into a small test tube.
- A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the sample.
- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- This assembly is then clamped within a Thiele tube containing heat-resistant oil, ensuring the oil level is above the sample level.
- The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.
- As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
- Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube.
- The heating is then discontinued, and the apparatus is allowed to cool slowly.
- The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point of **N-Boc-cyclopropylamine** at the ambient atmospheric pressure.
- The atmospheric pressure should be recorded at the time of the experiment.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the determination of the key physical properties of **N-Boc-cyclopropylamine**.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the physical properties of **N-Boc-cyclopropylamine**.

- To cite this document: BenchChem. [Physical properties of N-Boc-cyclopropylamine (melting point, boiling point)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b144350#physical-properties-of-n-boc-cyclopropylamine-melting-point-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com